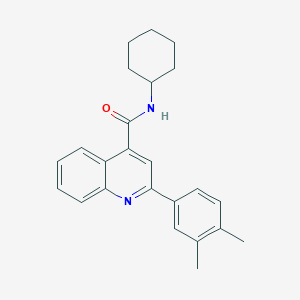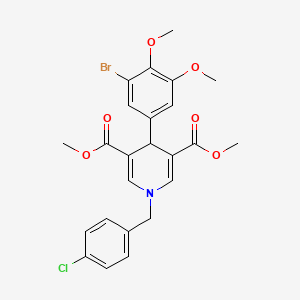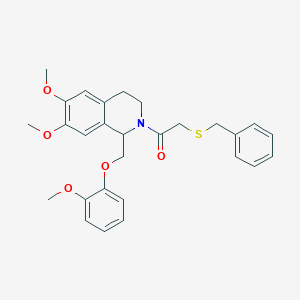![molecular formula C22H18N2OS2 B11205509 [3-Amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B11205509.png)
[3-Amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Compound Overview : This compound belongs to the class of thieno[3,2-d]pyrimidines, which exhibit diverse biological activities . It features a fused cyclopenta[b]thiophene and pyridine ring system.
- Structure : The compound’s chemical structure consists of a 3-amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-E]pyridin-2-yl moiety attached to a 2-thienyl group via a methanone linkage.
Preparation Methods
-
Synthetic Routes
- Method 1 : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones.
- Method 2 : Reaction of the same 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces β-keto amides. Cyclization of these β-keto amides with pyrrolidine affords thienopyrimidine-2,4-diones.
- Method 3 : Refluxing β-keto amide derivatives with potassium carbonate in ethanol or ethylene glycol leads to the formation of thieno[3,4-b]pyridine derivatives.
-
Industrial Production : Information on industrial-scale production methods is limited, but research laboratories typically employ the synthetic routes mentioned above.
Chemical Reactions Analysis
- Reactions : The compound can undergo various reactions, including cyclization, amidation, and nucleophilic substitution.
- Common Reagents and Conditions :
- Formic acid for cyclization.
- Pyrrolidine for cyclization.
- Potassium carbonate for thieno[3,4-b]pyridine formation.
Scientific Research Applications
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
- Medicine : Possible applications in drug discovery.
- Industry : Limited information, but potential use in materials science or organic electronics.
Mechanism of Action
- Specific mechanisms are not well-documented, but further research may reveal molecular targets and pathways affected by this compound.
Comparison with Similar Compounds
- Uniqueness : Highlight its fused cyclopenta[b]thiophene and pyridine ring system.
- Similar Compounds : While I don’t have a specific list, related compounds include thieno[3,2-d]pyrimidines and other heterocyclic derivatives.
Remember that this compound’s applications and properties may continue to evolve as research progresses.
Properties
Molecular Formula |
C22H18N2OS2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[6-amino-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C22H18N2OS2/c1-12-7-9-13(10-8-12)17-14-4-2-5-15(14)24-22-18(17)19(23)21(27-22)20(25)16-6-3-11-26-16/h3,6-11H,2,4-5,23H2,1H3 |
InChI Key |
TUIYEMAAAVUBAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)C5=CC=CS5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


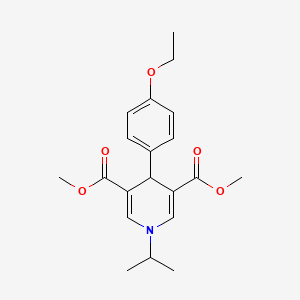
![1-Ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole](/img/structure/B11205427.png)
![9-Chloro-5-(2,5-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11205435.png)
![5-(2,5-Dimethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11205438.png)
![N-(3-chloro-4-methoxyphenyl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11205439.png)
![N-(4-{5-[3-(2,4-dichlorophenoxy)propyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B11205474.png)
![4-(2-Chloro-6-fluorophenyl)-2-(4-ethylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11205476.png)
![7-(4-bromophenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205487.png)
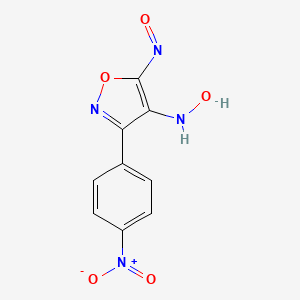

![7-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11205517.png)
